An In-depth Technical Guide to 1-Ethyl-3-iodobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Ethyl-3-iodobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 1-Ethyl-3-iodobenzene. This versatile aromatic iodide serves as a key building block in organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials science industries.
Core Chemical Properties
1-Ethyl-3-iodobenzene is a halogenated aromatic hydrocarbon with the molecular formula C₈H₉I.[1][2] Its structure consists of a benzene (B151609) ring substituted with an ethyl group and an iodine atom at the meta position.
Physicochemical Data
While specific experimental data for 1-Ethyl-3-iodobenzene can be limited, the following table summarizes its key identifiers and computed or estimated physical properties. Data for the isomeric p-ethyliodobenzene is included for comparison and estimation purposes.
| Property | Value | Source |
| IUPAC Name | 1-ethyl-3-iodobenzene | [1][2] |
| CAS Number | 19164-77-3 | [1][2] |
| Molecular Formula | C₈H₉I | [1][2] |
| Molecular Weight | 232.06 g/mol | [1] |
| Boiling Point (p-isomer) | 209 °C | |
| Density (p-isomer) | 1.600 g/mL | |
| Appearance | Colorless to pale yellow liquid |
Synthesis of 1-Ethyl-3-iodobenzene
A common and effective method for the synthesis of 1-Ethyl-3-iodobenzene is through the diazotization of 3-ethylaniline (B1664132), followed by a Sandmeyer-type reaction with potassium iodide.
Experimental Protocol: Synthesis from 3-Ethylaniline
This protocol is adapted from the well-established synthesis of iodobenzene (B50100) from aniline (B41778).
Materials:
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3-Ethylaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (B80452) (NaNO₂)
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Potassium Iodide (KI)
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Sodium Thiosulfate (B1220275) (Na₂S₂O₃)
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Diethyl Ether
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Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
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Diazotization: In a beaker, dissolve 3-ethylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir vigorously during the addition. The completion of the diazotization can be confirmed by testing for the presence of nitrous acid using starch-iodide paper.
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Iodination: In a separate beaker, dissolve potassium iodide in water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. A dark precipitate of the crude 1-Ethyl-3-iodobenzene will form.
-
Allow the reaction mixture to warm to room temperature and then gently heat it on a water bath until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the organic layer with diethyl ether.
-
Wash the ethereal extract with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 1-Ethyl-3-iodobenzene.
Caption: Synthesis of 1-Ethyl-3-iodobenzene from 3-Ethylaniline.
Spectroscopic Properties
The structural characterization of 1-Ethyl-3-iodobenzene is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group. The aromatic region will display a complex multiplet pattern corresponding to the four protons on the substituted benzene ring.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the six carbons of the benzene ring. The carbon atom attached to the iodine will be significantly shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Ethyl-3-iodobenzene would be expected to exhibit characteristic absorption bands for C-H stretching of the ethyl group and the aromatic ring, as well as C=C stretching vibrations of the aromatic ring. Aromatic C-H out-of-plane bending bands will also be present, which can give information about the substitution pattern.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 232. Key fragmentation patterns would include the loss of an ethyl radical ([M-29]⁺) and the loss of an iodine atom ([M-127]⁺). The fragmentation of the ethylbenzene (B125841) moiety would also be observed.[3]
Chemical Reactivity and Applications
The presence of a reactive carbon-iodine bond makes 1-Ethyl-3-iodobenzene a valuable intermediate in a variety of organic transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reactions
1-Ethyl-3-iodobenzene is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, such as a boronic acid or ester.
Materials:
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1-Ethyl-3-iodobenzene
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Phenylboronic acid
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Palladium(II) acetate (B1210297) (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
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In a round-bottom flask, combine 1-Ethyl-3-iodobenzene, phenylboronic acid, and potassium carbonate.
-
Add a solvent mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-formed complex of palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to reflux with stirring under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Suzuki-Miyaura coupling of 1-Ethyl-3-iodobenzene.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the iodine atom, although modest, can facilitate nucleophilic aromatic substitution reactions under certain conditions, particularly with strong nucleophiles.
Applications in Drug Discovery and Development
Aryl iodides are crucial building blocks in medicinal chemistry due to their ability to participate in a wide range of cross-coupling reactions, enabling the synthesis of complex molecular architectures found in many drug candidates. 1-Ethyl-3-iodobenzene serves as a versatile intermediate in the synthesis of biologically active compounds. Its substitution pattern allows for the introduction of various functionalities at the 3-position of an ethyl-substituted benzene ring, a common scaffold in pharmaceutical agents.
Safety Information
1-Ethyl-3-iodobenzene is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Ethyl-3-iodobenzene is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its reactivity in key cross-coupling reactions makes it an important tool for researchers and scientists in the development of new pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in a research and development setting.
